molecular formula C8H14ClNO2 B11903176 Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride

Cat. No.: B11903176
M. Wt: 191.65 g/mol
InChI Key: QDLZWYPGQCTSNI-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[23]hexane-1-carboxylate hydrochloride is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride typically involves the reaction of ethyl diazoacetate with a suitable amine under controlled conditions. The reaction is often catalyzed by rhodium-based catalysts, which facilitate the formation of the spirocyclic structure through a cyclopropanation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

ethyl 5-azaspiro[2.3]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)6-3-8(6)4-9-5-8;/h6,9H,2-5H2,1H3;1H

InChI Key

QDLZWYPGQCTSNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CNC2.Cl

Origin of Product

United States

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